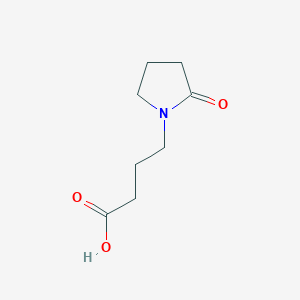

4-(2-Oxopyrrolidin-1-yl)butanoic acid

説明

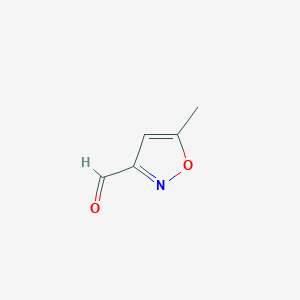

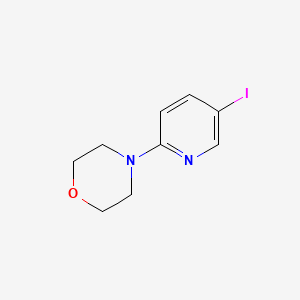

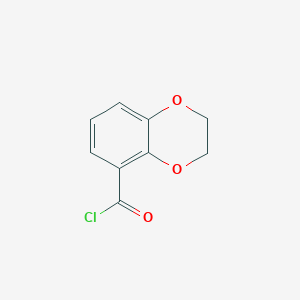

“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is a unique chemical compound with the CAS Number: 6739-80-6 . It has a linear formula of C8H13NO3 and a molecular weight of 171.19 . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

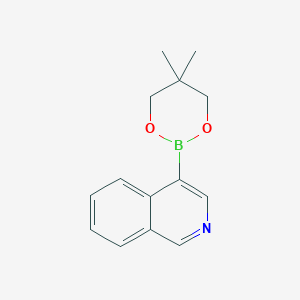

The compound has an empirical formula of C8H13NO3 . The SMILES string representation is O=C1N(CCC1)CCCC(O)=O , and the InChI representation is 1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) .Physical And Chemical Properties Analysis

The compound is a solid . It has a molecular weight of 171.19 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.科学的研究の応用

Environmental Science and Pollution Research

“4-(2-Oxopyrrolidin-1-yl)butanoic acid” is an intermediate product in the bacterial degradation of 1-octylpyrrolidin-2-one (NOP), a bacteriostatic and bactericidal compound . The degradation process is initiated by octane-utilising bacteria of the genus Phenylobacterium, which use four carbon atoms of the NOP octyl chain and oxidise the terminal carbon atom of the remaining chain . This intermediate is further degraded by other bacterial members of appropriate microbial communities, namely Bordetella petrii and Arthrobacter sp .

Industrial Applications

This compound is a member of the N-alkylpyrrolidin-2-one group, which comprises important industrial compounds applicable to several spheres of human activity . It is stable to photolytic degradation in water and soil . It is soluble in other non-ionic surfactants, slightly soluble in water, and possesses both chemical and thermal stability .

Surfactant and Wetting Agent

Due to the chemical bonding of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head, it proves to be a useful surfactant . It also acts as a wetting agent .

Chemical Intermediate

It is used as a chemical intermediate . The structure of the intermediate produced by phenylobacteria was elucidated following the results obtained from the detailed electrospray mass spectrometry (ESI–MS) analysis .

Permeation Enhancer for Transdermal Drug Delivery

It is applied as a permeation enhancer for transdermal drug delivery . This is due to its high solvency of hydrophobic molecules, hence, it supremely combines surface-active and solvent properties .

Component of Pesticides

It is a component of some pesticides . This is due to its stability and solubility properties .

Safety and Hazards

The compound is classified under GHS07 and has a hazard statement of H319 . It has precautionary statements P305 + P351 + P338 . It falls under the hazard classification of Eye Irrit. 2 . It’s worth noting that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

作用機序

Target of Action

It is a useful reagent in the preparation of pilsicainide and oxymethylene analog as sodium channel blocker .

Mode of Action

It’s known that sodium channel blockers inhibit the flow of sodium ions into neurons, which prevents the initiation and conduction of nerve impulses .

Biochemical Pathways

As a sodium channel blocker, it likely impacts the action potential pathway in neurons .

Result of Action

As a sodium channel blocker, it would likely prevent the initiation and conduction of nerve impulses .

特性

IUPAC Name |

4-(2-oxopyrrolidin-1-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c10-7-3-1-5-9(7)6-2-4-8(11)12/h1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDMYTORSDPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40389846 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6739-80-6 | |

| Record name | 4-(2-oxopyrrolidin-1-yl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40389846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzo[c][1,2,5]thiadiazol-4-ylmethanamine](/img/structure/B1306193.png)